Serabelisib

PI3Kα selective inhibition kinase selectivity profiling isoform specificity

Procure Serabelisib for your critical PI3Kα research. Its >100-fold selectivity over other PI3K isoforms ensures unambiguous attribution of biological effects, unlike pan-Class I inhibitors. Crucially, Serabelisib exhibits mutation-dependent binding, differentiating it from mutation-agnostic alternatives like Alpelisib. Preclinical data confirms superior mTOR pathway suppression in combination with sapanisertib compared to single-node inhibitors. This compound is the optimal choice for H1047R-mutant studies or multi-node blockade strategies, with a favorable preclinical safety profile that avoids hyperglycemia risks. Safeguard your study's integrity with this non-interchangeable tool compound.

Molecular Formula C19H17N5O3
Molecular Weight 363.4 g/mol
CAS No. 1268454-23-4
Cat. No. B612128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerabelisib
CAS1268454-23-4
SynonymsINK1117;  INK-1117;  INK 1117;  MLN1117;  MLN 1117;  MLN-1117;  TAK-117;  TAK 117;  TAK117;  Serabelisib
Molecular FormulaC19H17N5O3
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N
InChIInChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22)
InChIKeyBLGWHBSBBJNKJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Serabelisib (TAK-117, MLN1117) Procurement Guide: PI3Kα Inhibitor for Targeted Cancer Research


Serabelisib (CAS 1268454-23-4), also known as TAK-117, INK-1117, and MLN-1117, is a potent, selective, and orally bioavailable inhibitor of the class I phosphoinositide 3-kinase alpha isoform (PI3Kα). It demonstrates an in vitro IC50 of 15–21 nM against the p110α catalytic subunit [1]. The compound exhibits high isoform selectivity, with no significant inhibition of other class I PI3K family members (p110β, p110γ, p110δ) or mTOR at concentrations up to 1 μM . Serabelisib is currently under investigation in multiple Phase 2 clinical trials for PIK3CA-mutant solid tumors and PIK3CA-related overgrowth syndromes [2].

Why Serabelisib Cannot Be Substituted by Pan-PI3K or Isoform-Selective Analogs in Research


Substitution of Serabelisib with other PI3K inhibitors—whether pan-Class I inhibitors like Copanlisib, PI3Kδ-selective agents like Idelalisib, or even alternative PI3Kα-selective inhibitors such as Alpelisib or Inavolisib—carries substantial scientific risk due to fundamental differences in isoform selectivity profiles, binding dynamics across distinct PIK3CA mutations, and emergent combination efficacy data. Pan-PI3K inhibitors lack the >100-fold α-selectivity of Serabelisib, confounding target-specific mechanistic studies [1]. Critically, molecular dynamics simulations reveal that Serabelisib exhibits mutation-dependent binding impairment (notably against the E542K mutant) that differs markedly from the more mutation-agnostic binding of Alpelisib [2]. Furthermore, recent preclinical head-to-head studies demonstrate that the Serabelisib-sapanisertib combination achieves superior PI3K/AKT/mTOR pathway suppression—particularly of 4E-BP1 phosphorylation—compared to single-node inhibitors including Alpelisib, Capivasertib, Inavolisib, Everolimus, and mutant-specific PI3K inhibitors RLY-2608 and STX-478 [3]. These findings confirm that Serabelisib occupies a distinct, non-interchangeable position within the PI3K inhibitor landscape.

Serabelisib Quantitative Differentiation Evidence: Head-to-Head Selectivity, Efficacy, and Safety Data


PI3Kα Isoform Selectivity: >100-Fold Discrimination Versus Class I PI3K Family and mTOR

Serabelisib demonstrates ≥100-fold selectivity for the PI3Kα isoform relative to other class I PI3K family members (PI3Kβ, PI3Kγ, PI3Kδ) and mTOR, as determined by biochemical kinase assays . In contrast, the pan-Class I PI3K inhibitor Copanlisib exhibits high potency against both PI3Kα and PI3Kδ isoforms with only an approximate 10-fold preference, while the PI3Kδ-selective inhibitor Idelalisib shows minimal activity against PI3Kα (IC50 = 820 nM) [1].

PI3Kα selective inhibition kinase selectivity profiling isoform specificity

Mutation-Dependent Binding Profile: Differential Response to E542K Versus H1047R PI3Kα Mutations

Comparative molecular dynamics (MD) simulations and MM-PBSA binding affinity calculations reveal that the E542K mutation significantly impairs the interaction of Serabelisib with PI3Kα, whereas this mutation has less pronounced effects on Alpelisib binding [1]. Conversely, Inavolisib demonstrates higher binding affinities than Alpelisib for wild-type and H1047R mutant PI3Kα [1].

PIK3CA mutation molecular dynamics simulation personalized oncology

Superior Pathway Suppression in Multi-Node Combination: Serabelisib Plus Sapanisertib Versus Single-Node Inhibitors

In a head-to-head preclinical comparison in endometrial and breast cancer models, the combination of Serabelisib with the dual mTORC1/mTORC2 inhibitor sapanisertib suppressed PI3K/AKT/mTOR pathway signaling—particularly 4E-BP1 phosphorylation—more effectively than single-node inhibitors including Alpelisib, Capivasertib, Inavolisib, Everolimus, RLY-2608, and STX-478 [1]. In xenograft models, the triple combination of sapanisertib, Serabelisib, and paclitaxel achieved complete tumor growth inhibition or tumor regression [1].

PI3K/AKT/mTOR pathway combination therapy 4E-BP1 phosphorylation

Favorable Safety Profile: Low Impact on Glucose Metabolism and Immune Function in Preclinical Models

Preclinical toxicology studies indicate that Serabelisib has a low potential for disrupting glucose metabolism or causing cardiac adverse events, with doses up to 50 mg/kg/day being well tolerated in rats and monkeys [1]. In vivo and in vitro experiments further demonstrate that Serabelisib does not significantly impair B-cell and T-cell function . This contrasts with the known hyperglycemia associated with Alpelisib, which carries an FDA-mandated warning for severe hyperglycemia, and the autoimmune toxicities observed with Idelalisib that are attributed to Treg inhibition [2][3].

drug safety glucose homeostasis immune cell function

Clinical Proof-of-Concept in PIK3CA-Related Vascular Malformations: Dose-Dependent Lesion Volume Reduction

A Phase 2 randomized, double-blind trial (N=35) evaluated Serabelisib (ART-001) in patients with slow-flow vascular malformations (SFVMs) harboring somatic PIK3CA mutations. At 24 weeks, Serabelisib 50 mg once daily produced a 29.4% response rate (95% CI: 10.3–56.0%) with mean lesion volume reduction of -2.3%, while the 100 mg dose yielded a 33.3% response rate (95% CI: 13.3–59.0%) and mean lesion volume reduction of -12.6% (95% CI: -25.3% to 0.06%) [1]. No drug-related serious adverse events were observed [1].

vascular malformations PIK3CA-related overgrowth Phase 2 clinical trial

Serabelisib Application Scenarios: Research Areas Supported by Quantitative Differentiation Evidence


PI3Kα Isoform-Specific Mechanistic Studies Requiring Clean Target Attribution

Serabelisib's >100-fold selectivity for PI3Kα over other Class I PI3K isoforms and mTOR makes it the appropriate choice for experiments where unambiguous attribution of biological effects to PI3Kα inhibition is essential. Unlike Copanlisib (pan-Class I) or Idelalisib (PI3Kδ-selective), Serabelisib treatment yields PI3Kα-specific signaling blockade without confounding contributions from PI3Kβ, PI3Kγ, PI3Kδ, or mTOR inhibition [1]. This selectivity is particularly valuable in systems where multiple PI3K isoforms are co-expressed, such as solid tumor cell lines or primary tissue explants.

Multi-Node PI3K/AKT/mTOR Pathway Inhibition Research and Combination Therapy Development

Based on direct head-to-head preclinical evidence showing that the Serabelisib-sapanisertib combination suppresses pathway signaling more effectively than Alpelisib, Capivasertib, Inavolisib, Everolimus, RLY-2608, and STX-478 as single agents, Serabelisib is the optimal PI3Kα inhibitor for studies investigating multi-node pathway blockade strategies . The compound has demonstrated synergistic efficacy when combined with mTORC1/mTORC2 inhibitors, chemotherapies, hormone-targeted therapies, and CDK4/6 inhibitors in endometrial and breast cancer models .

PIK3CA Mutation-Specific Comparative Pharmacology and Personalized Oncology Research

Molecular dynamics data indicate that Serabelisib binding to PI3Kα is significantly impaired by the E542K mutation, distinguishing its mutation-response profile from the more consistent binding of Alpelisib across E542K, E545K, and H1047R mutations . Researchers investigating mutation-specific PI3Kα inhibitor pharmacology or developing personalized treatment strategies based on individual PIK3CA mutation status should consider Serabelisib as a tool compound for studies focused on H1047R-mutant or wild-type contexts, or for comparative analyses across different hotspot mutations.

Preclinical Toxicology Studies Requiring Minimal Metabolic or Immune Confounding

For long-term in vivo efficacy studies or combination therapy models where drug-induced hyperglycemia or immune suppression would confound endpoint interpretation, Serabelisib offers a favorable preclinical safety profile. The compound demonstrates minimal impact on glucose homeostasis and B-cell/T-cell function at therapeutic doses, with tolerability up to 50 mg/kg/day in rodent and non-human primate models [1]. This profile contrasts with the clinically established hyperglycemia risk of Alpelisib and the Treg-mediated autoimmune effects of Idelalisib [2].

PIK3CA-Related Overgrowth Syndrome and Rare Disease Translational Research

Serabelisib has demonstrated clinical proof-of-concept in non-oncology PIK3CA-driven conditions, with a Phase 2 trial showing dose-dependent lesion volume reduction in patients with slow-flow vascular malformations . Researchers investigating PIK3CA-related overgrowth syndromes (PROS), vascular anomalies, or other developmental disorders driven by somatic PIK3CA mutations can leverage these clinical data to support translational study design and dose selection, with the 100 mg daily dose showing greater efficacy (mean lesion volume reduction of -12.6%) compared to the 50 mg dose (-2.3%) at 24 weeks .

Technical Documentation Hub

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